3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione
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Overview
Description
3,9-Diazatricyclo[8400,3,7]tetradeca-1(14),10,12-triene-2,8-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a suitable dione and diamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the application. The compound’s tricyclic structure allows it to fit into binding sites of biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene: A similar compound lacking the dione functionality.
2,8-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-3,9-dione: Another related compound with different positioning of nitrogen atoms.
Uniqueness
3,9-Diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene-2,8-dione is unique due to its specific tricyclic framework and the presence of two dione groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of 3,9-diazatricyclo[8400,3,7]tetradeca-1(14),10,12-triene-2,8-dione, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
24919-40-2 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.2 |
Purity |
95 |
Origin of Product |
United States |
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